molecular formula C11H8Cl2N2S B1305109 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine CAS No. 219865-85-7

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine

Cat. No.: B1305109
CAS No.: 219865-85-7
M. Wt: 271.2 g/mol
InChI Key: SNXRLTPQEPXSJN-UHFFFAOYSA-N
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Description

Structural Features:

  • A pyridine ring substituted with:
    • An amine group (-NH₂) at the 3-position.
    • A sulfanyl group (-S-) at the 6-position, linked to a 2,5-dichlorophenyl moiety.
  • The 2,5-dichlorophenyl group consists of a benzene ring with chlorine atoms at the 2- and 5-positions.
Property Value
Molecular formula C₁₁H₈Cl₂N₂S
Average mass 271.159 g/mol
Monoisotopic mass 269.978525 g/mol

Representations:

  • SMILES : C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl.
  • InChI : InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2.
  • InChIKey : SNXRLTPQEPXSJN-UHFFFAOYSA-N.

CAS Registry Number and PubChem CID

The compound is registered under the CAS Registry Number 219865-85-7 . In the PubChem database, it is assigned the PubChem CID 2800120 . These identifiers are critical for unambiguous referencing in chemical inventories, regulatory documents, and research publications.

Properties

IUPAC Name

6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRLTPQEPXSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384138
Record name 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-85-7
Record name 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and the amine group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

6-(4-Methoxyphenyl)pyridin-3-amine
  • Structure: The pyridine core retains the 3-amino group but substitutes the 6-position with a 4-methoxyphenyl group instead of a dichlorophenylthio moiety.
  • Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing dichlorophenylthio group.
2,5-Dibromopyridin-3-amine
  • Structure : Halogenated pyridine with bromine atoms at positions 2 and 3.
  • Key Differences : Lacks the thioether-linked aromatic ring but shares halogenation patterns. Bromine’s larger atomic radius compared to chlorine may influence steric interactions in molecular recognition .

Thioether-Linked Analogs

6-((4-Bromophenyl)thio)pyridin-3-amine
  • Structure : Features a 4-bromophenylthio group at the 6-position.
  • Key Differences : Bromine substitution vs. chlorine alters lipophilicity and van der Waals interactions. Commercial availability from five suppliers highlights its accessibility for research .
  • Implications : The bromine atom’s polarizability may enhance binding to hydrophobic pockets compared to chlorine.
6-[(1-Naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine
  • Structure : A pyrazolopyrimidine core with a 1-naphthylmethylthio group.
  • Biological Activity : Demonstrated potent analgesic activity (LD₅₀ = 2000 mg/kg in mice) and low toxicity, suggesting that thioether-linked aromatic systems may enhance therapeutic indices .
  • Comparison : While the core heterocycle differs, the thioether linkage and bulky aromatic substituent align with the target compound’s design, supporting the hypothesis that such groups contribute to bioactivity.

Dichlorophenyl-Containing Compounds

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine Derivatives
  • Structure : Complex pyridine derivatives with multiple chloro and methoxy substituents.
  • Synthesis : Prepared via reactions in DMF, a solvent common in nucleophilic substitution reactions, suggesting shared synthetic routes with the target compound .

Research Implications and Gaps

  • Activity Prediction : The analgesic activity of 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine suggests that the thioether linkage and halogenated aromatics in the target compound warrant further pharmacological screening.
  • Synthetic Accessibility : Evidence from DMF-mediated reactions and commercial availability of analogs supports feasible scale-up and derivatization.
  • Data Limitations: No direct toxicity or efficacy data for the target compound were found in the evidence, highlighting the need for targeted studies.

Biological Activity

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₁H₈Cl₂N₂S
  • CAS Number: 219865-85-7

It features a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a thioether linked to a dichlorophenyl group. The predicted boiling point is approximately 448.2 °C, with a density of about 1.48 g/cm³.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The thioether linkage and amino group are thought to be crucial for binding to these targets, potentially modulating their activity.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial effects against various pathogens. The compound has been evaluated for its efficacy against bacterial strains, demonstrating promising results that warrant further investigation.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain analogs exhibit significant cytotoxic activity against various cancer cell lines. For instance:

Compound Cell Line IC₅₀ (µM) Mechanism
This compoundSW480 (colon cancer)11.08Induces apoptosis via Bax upregulation and Bcl-2 downregulation
Other derivativesHeLa (cervical cancer)<1.0Cell cycle arrest at G2/M phase

These findings highlight the potential of this compound as a lead in the development of new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

Compound Name Structure Features Biological Activity
3-Amino-pyridinePyridine ring with amino groupAntimicrobial activity
2-(2,5-Dichlorophenyl)thiazoleThiazole ring substituted with dichlorophenylAnticancer properties
6-(4-Chlorophenyl)thio-pyridin-3-amineSimilar thioether linkage but different phenyl groupPotential enzyme inhibitor

These comparisons illustrate how slight structural variations can lead to differing biological activities, underscoring the importance of SAR studies in drug design.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Anticancer Evaluation : A study assessed the cytotoxic effects on various cancer cell lines and found that compounds related to this structure exhibited significant growth inhibition and induced apoptosis through specific cellular pathways .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against common bacterial strains, revealing effective inhibition at low concentrations.
  • Mechanistic Insights : Research into the binding interactions of this compound with target enzymes has provided insights into its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, and what are their mechanistic considerations?

  • Methodological Answer : A common approach involves coupling reactions between pyridine-3-amine derivatives and halogenated arylthiols. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can link the pyridine core to the 2,5-dichlorophenylthio group. Solvent systems like toluene/water mixtures and bases such as Na₂CO₃ are critical for achieving high yields . Alternative methods may employ nucleophilic aromatic substitution (SNAr) under controlled pH and temperature to introduce the thioether moiety.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming regiochemistry and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by the dichlorophenylthio group. For intermediates, FT-IR can monitor functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., disulfide linkages or dehalogenation) can be minimized by:

  • Catalyst tuning : Using air-stable Pd catalysts (e.g., PdCl₂(dppf)) to enhance selectivity .
  • Solvent control : Polar aprotic solvents (DMF or THF) improve solubility of intermediates, reducing side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) prevents thermal degradation of the thioether bond.
    • Data Contradiction Analysis : Conflicting yield reports may arise from trace moisture in solvents, which hydrolyzes intermediates. Karl Fischer titration ensures anhydrous conditions .

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound?

  • Methodological Answer : Inconsistent bioactivity (e.g., antifungal assays) may stem from:

  • Purity thresholds : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity; impurities like residual Pd (<10 ppm) are quantified via ICP-MS .
  • Solvent artifacts : DMSO, a common solubilizing agent, can quench reactive species. Dose-response curves in multiple solvents (e.g., ethanol, PBS) validate results .
  • Receptor variability : Use isogenic cell lines to control for genetic differences in target binding studies.

Q. How does the electronic nature of the 2,5-dichlorophenylthio group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing Cl substituents activate the pyridine ring toward electrophilic substitution at the 4-position. Computational tools (DFT calculations) predict frontier molecular orbitals, guiding regioselective modifications (e.g., nitration or sulfonation). Experimental validation via Hammett σ⁺ constants correlates substituent effects with reaction rates .

Data Interpretation and Experimental Design

Q. What experimental controls are critical when evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Oxidative stress : Add hydrogen peroxide (1–5 mM) to simulate in vivo oxidative environments .
  • Light exposure : Conduct parallel experiments under UV/Vis light to assess photolytic decomposition.

Q. How can contradictory NMR spectral data (e.g., unexpected coupling patterns) be systematically addressed?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous signals.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-[(2,4-dichlorophenyl)thio]pyridin-3-amine) to identify substituent-induced shifts .

Application-Oriented Research

Q. What in silico approaches are recommended to predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., cytochrome P450) or kinases.
  • MD simulations : GROMACS or AMBER trajectories (20–100 ns) assess binding stability and conformational changes.
  • Pharmacophore modeling : Identify critical interactions (e.g., H-bonding with NH₂, hydrophobic contacts with Cl groups) .

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